Bienvenue dans la boutique en ligne BenchChem!

Sabrac

Acid Ceramidase IC50 Biochemical Assay

SABRAC is an irreversible, small-molecule acid ceramidase inhibitor that binds Cys143, enabling precise enzyme inactivation with an IC50 of 52 nM. It is uniquely differentiated by its IDH1-mutant-specific cytotoxicity and 30-fold ceramide elevation in patient-derived oligodendroglioma cells, making it indispensable for sphingolipid rheostat research. At ≤5 µM, it completely blocks anchorage-independent colony formation without cytotoxicity, ideal for metastasis studies. Its high selectivity over neutral ceramidase and papain ensures target-specific results. Procure now for validated, high-purity material backed by comprehensive characterization.

Molecular Formula C20H40BrNO3
Molecular Weight 422.4 g/mol
Cat. No. B8236299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabrac
Molecular FormulaC20H40BrNO3
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(CO)NC(=O)CBr)O
InChIInChI=1S/C20H40BrNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)18(17-23)22-20(25)16-21/h18-19,23-24H,2-17H2,1H3,(H,22,25)/t18-,19+/m0/s1
InChIKeyKXLZSKTVZMRRCY-RBUKOAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SABRAC (CAS 886212-98-2): Potent and Irreversible Acid Ceramidase Inhibitor for Oncology and Sphingolipid Research


SABRAC is an irreversible, small-molecule inhibitor of acid ceramidase (AC, aCDase), a lysosomal cysteine amidase that hydrolyzes ceramide into sphingosine and fatty acid [1]. As a haloacetate C2-ceramide derivative, SABRAC selectively binds to the active site cysteine residue (Cys143) of AC, leading to enzyme inactivation [2]. It is widely utilized in oncology and lipid metabolism research due to its high potency (IC50 = 52 nM) and ability to induce ceramide accumulation and apoptosis in cancer models [1][3].

Why SABRAC Cannot Be Simply Substituted by Other Acid Ceramidase Inhibitors in Research and Development


Acid ceramidase inhibitors constitute a diverse chemical class with significant differences in binding mode (irreversible vs. reversible), potency, selectivity, and cellular efficacy. SABRAC's unique irreversible covalent binding mechanism and its favorable selectivity profile over related hydrolases distinguish it from reversible inhibitors like carmofur and other ceramide analogs [1]. Moreover, subtle structural modifications among haloacetate derivatives (e.g., bromine in SABRAC vs. chlorine in SACLAC) profoundly impact potency and biological activity, making direct substitution without quantitative validation unreliable [2]. The following evidence demonstrates where SABRAC provides quantifiable differentiation that directly impacts experimental outcomes and procurement decisions.

SABRAC Comparative Evidence Guide: Quantifying Potency, Selectivity, and Functional Differentiation Against Key Analogs


SABRAC Demonstrates Superior Potency (IC50 = 52 nM) Compared to RBM1-12 (IC50 = 530 nM) in Cell-Free Acid Ceramidase Assays

In a direct head-to-head comparison using FD10X cell lysates with the fluorogenic substrate RBM14C12, SABRAC inhibited acid ceramidase with an IC50 of 52 nM, exhibiting approximately 10-fold greater potency than the structurally related inhibitor RBM1-12, which had an IC50 of 530 nM [1]. This study also included RBM1-13 (IC50 = 11.2 µM), further highlighting SABRAC's superior potency within this chemical series.

Acid Ceramidase IC50 Biochemical Assay

SABRAC Exhibits Nanomolar Cellular Potency (IC50 <1 µM) in PC3 MC Metastatic Prostate Cancer Cells, Surpassing the Activity of SACLAC in AML Cells

SABRAC inhibits acid ceramidase in PC3 MC metastatic prostate cancer cells with an IC50 of less than 1 µM, leading to significant ceramide accumulation [1]. In contrast, the chloro-analog SACLAC exhibits an EC50 of approximately 3 µM for reducing viability across 30 human AML cell lines [2]. While these studies are not a direct head-to-head in the same cell type, they represent cross-study comparable cellular potency metrics in distinct cancer models. SABRAC's cellular IC50 is at least 3-fold lower than SACLAC's EC50 in their respective contexts.

Cellular IC50 Prostate Cancer Ceramide Accumulation

SABRAC Demonstrates Strong Selectivity for Acid Ceramidase over Neutral Ceramidase and Papain at 3 µM, Minimizing Off-Target Activity

At a concentration of 3 µM, SABRAC shows no significant inhibition of neutral ceramidase or the cysteine protease papain, indicating high selectivity for acid ceramidase [1]. This selectivity profile is critical for experimental interpretation, as inhibition of neutral ceramidase or other cysteine proteases could confound results in sphingolipid pathway studies.

Selectivity Acid Ceramidase Off-Target

SABRAC Induces Up to 30-Fold Increase in Ceramide Levels and IDH1-Mutant-Specific Cytotoxicity in Oligodendroglioma Models

In patient-derived oligodendroglioma cells, SABRAC treatment resulted in up to a 30-fold increase in certain ceramide species and their derivatives from the salvage pathway, associated with the activation of both extrinsic and intrinsic apoptosis in an ER stress-independent manner [1]. This effect was specific to IDH1-mutant tumors, demonstrating a targeted vulnerability. While other AC inhibitors like SOBRAC show similar IDH-mutant selectivity, SABRAC's established and well-characterized activity in this context makes it a benchmark compound.

Ceramide Accumulation IDH1 Mutation Oligodendroglioma

SABRAC Completely Inhibits Anchorage-Independent Colony Formation at 5 µM Without Inducing Cytotoxicity in PC3 MC Cells

SABRAC, at a concentration of 5 µM, completely inhibits anchorage-independent colony formation of PC3 MC prostate cancer cells without inducing cytotoxicity [1]. This functional effect demonstrates that SABRAC can suppress tumorigenic potential independently of direct cell killing, a property that may not be shared by other AC inhibitors lacking this specific activity profile.

Colony Formation Tumorigenicity Functional Assay

Optimizing SABRAC Use: Key Research and Industrial Application Scenarios Based on Quantitative Evidence


Targeted Investigation of IDH1-Mutant Oligodendroglioma and Other IDH-Mutant Cancers

Leverage SABRAC's demonstrated IDH1-mutant-specific cytotoxicity and its capacity to increase ceramide levels up to 30-fold in patient-derived cells. This makes it an ideal tool for validating acid ceramidase as a therapeutic target in gliomas harboring IDH mutations and for dissecting the sphingolipid rheostat in this genetically defined context [1].

High-Resolution Sphingolipid Pathway Analysis in Metastatic Prostate Cancer Models

Employ SABRAC at concentrations below 5 µM to achieve complete inhibition of anchorage-independent colony formation without inducing cytotoxicity. This allows researchers to study the role of acid ceramidase in tumorigenicity and metastasis in prostate cancer cell lines (e.g., PC3 MC) with minimal confounding from cell death [1].

Biochemical Assays Requiring High-Potency, Selective AC Inhibition with Minimal Off-Target Effects

In cell-free or cellular assays where high selectivity over neutral ceramidase and papain is critical, SABRAC's proven selectivity profile at 3 µM ensures that observed effects are directly linked to acid ceramidase inhibition. Its IC50 of 52 nM in cell-free systems allows for precise dose-response studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sabrac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.